molecular formula C17H19NO4 B3938965 N-(3,4-dimethoxyphenyl)-2-methoxy-2-phenylacetamide

N-(3,4-dimethoxyphenyl)-2-methoxy-2-phenylacetamide

Cat. No.: B3938965
M. Wt: 301.34 g/mol
InChI Key: RYIMGEFQCJFIPS-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-methoxy-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-methoxy-2-phenylacetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate amines and acetic anhydride under controlled conditions. One common method involves the use of a catalytic amount of sodium hydroxide to facilitate the reaction . The reaction is carried out under mechanochemical conditions, which can enhance the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-2-methoxy-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amide group can produce corresponding amines.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-2-methoxy-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethoxyphenyl)-2-methoxy-2-phenylacetamide is unique due to its specific combination of methoxy and amide functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-14-10-9-13(11-15(14)21-2)18-17(19)16(22-3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIMGEFQCJFIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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